

3-Ethoxy-4-propoxybenzaldehyde: A Technical Overview for Research and Development

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Compound of Interest

Compound Name: 3-Ethoxy-4-propoxybenzaldehyde

Cat. No.: B442570

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An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and procedural workflows related to **3-Ethoxy-4-propoxybenzaldehyde**.

Introduction

3-Ethoxy-4-propoxybenzaldehyde is an aromatic aldehyde, a class of organic compounds frequently utilized as intermediates in the synthesis of more complex molecules. Its structure, featuring a benzaldehyde core with ethoxy and propoxy substitutions, makes it a valuable building block in various chemical applications, including pharmaceutical research and development. The precise arrangement of these functional groups allows for targeted modifications and introductions of diverse functionalities, making it a key precursor in the synthesis of novel therapeutic agents and other specialty chemicals. This document provides a technical summary of its chemical properties and a detailed protocol for its synthesis.

Physicochemical and Structural Data

The fundamental properties of **3-Ethoxy-4-propoxybenzaldehyde** are summarized below. This data is essential for its application in experimental settings, ensuring accurate stoichiometric calculations and appropriate handling procedures.

Property	Value	Reference
CAS Number	350988-41-9	[1]
Molecular Formula	C ₁₂ H ₁₆ O ₃	[1]
Molecular Weight	208.26 g/mol	[1]
MDL Number	MFCD01922214	[1]
Hazard	Irritant	[1]

Structural Formula

The structural formula of **3-Ethoxy-4-propoxybenzaldehyde** is presented below. The molecule consists of a central benzene ring substituted with an aldehyde group (-CHO), an ethoxy group (-OCH₂CH₃) at position 3, and a propoxy group (-OCH₂CH₂CH₃) at position 4.

The image you are requesting does not exist or is no longer available.

imgur.com

The image above is a placeholder representing the chemical structure described.

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of **3-Ethoxy-4-propoxybenzaldehyde** can be effectively achieved via a Williamson ether synthesis. This method involves the propylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), a readily available starting material. The phenolic hydroxyl group of ethyl vanillin is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (in this case, a propyl halide) to form the desired ether linkage.

While a specific, peer-reviewed protocol for **3-Ethoxy-4-propoxybenzaldehyde** is not readily available in the searched literature, a reliable experimental procedure can be adapted from

established protocols for analogous compounds, such as the synthesis of 3-ethoxy-4-methoxybenzaldehyde.^{[2][3][4]}

Materials and Reagents

- 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) (CAS: 121-32-4)
- 1-Bromopropane (or 1-Iodopropane)
- Potassium Carbonate (K_2CO_3) (or another suitable base like Sodium Hydroxide)
- Acetone (or Dimethylformamide - DMF) (Anhydrous)
- Deionized Water
- Ethyl Acetate (for extraction)
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)

Experimental Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone.
- **Addition of Base:** Add potassium carbonate (1.5 equivalents) to the solution. The mixture will be a suspension.
- **Addition of Alkylating Agent:** Add 1-bromopropane (1.2 equivalents) dropwise to the stirring suspension at room temperature.
- **Reaction:** Heat the reaction mixture to reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (ethyl vanillin) is consumed.
- **Work-up:**
 - Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

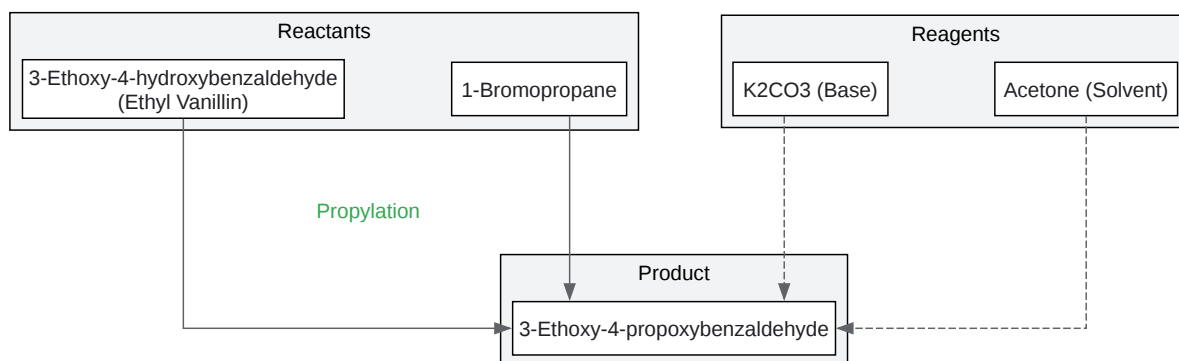
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Dissolve the resulting residue in ethyl acetate.
- Wash the organic layer sequentially with deionized water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter the drying agent.
 - Remove the solvent from the filtrate under reduced pressure to yield the crude product.
 - Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **3-Ethoxy-4-propoxybenzaldehyde**.

Visualized Workflows and Relationships

To clarify the procedural and chemical relationships, the following diagrams are provided in the DOT language for Graphviz.

Synthesis Reaction Pathway

This diagram illustrates the chemical transformation from the starting materials to the final product via the Williamson ether synthesis.

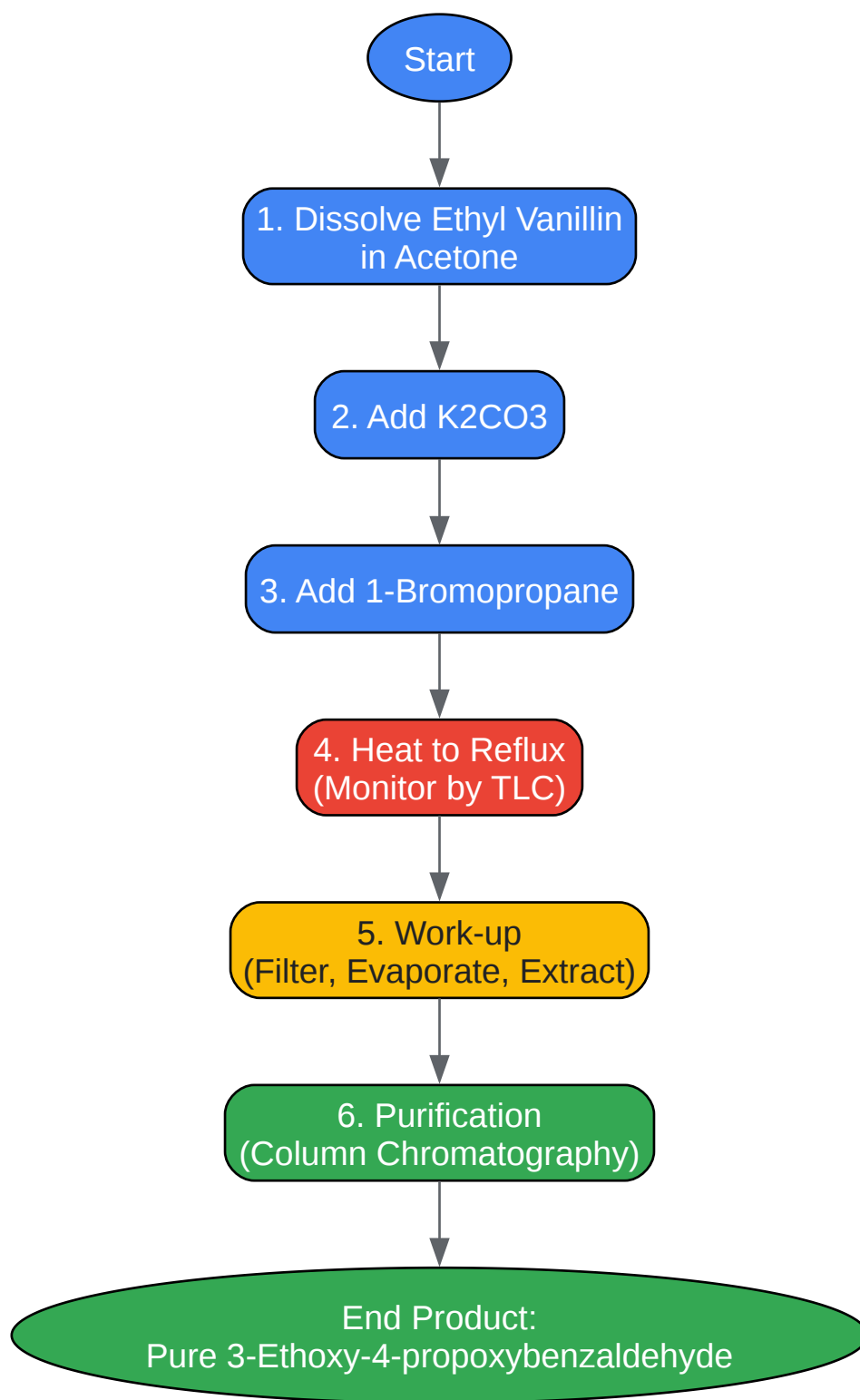


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Caption: Chemical relationship in the synthesis of **3-Ethoxy-4-propoxybenzaldehyde**.

Experimental Synthesis Workflow

This diagram outlines the step-by-step laboratory workflow for the synthesis and purification of **3-Ethoxy-4-propoxybenzaldehyde**.



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Caption: Step-by-step workflow for the synthesis and purification process.

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